3-(3-Bromophenyl)cyclobutanecarboxylic Acid
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Overview
Description
3-(3-Bromophenyl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, along with boronic acids or organostannanes, are commonly used.
Major Products
Substitution Products: Various substituted phenylcyclobutanecarboxylic acids.
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
3-(3-Bromophenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions and halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)cyclobutanecarboxylic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of cyclobutane.
Uniqueness
3-(3-Bromophenyl)cyclobutanecarboxylic acid is unique due to the combination of the cyclobutane ring and the bromophenyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .
Properties
IUPAC Name |
3-(3-bromophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFBCJNREVFPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512074-73-5 |
Source
|
Record name | 3-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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